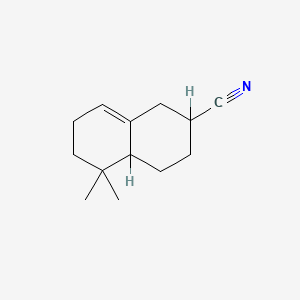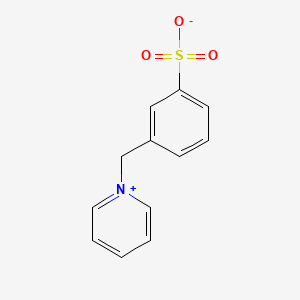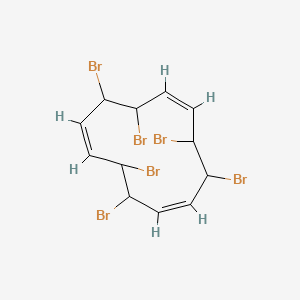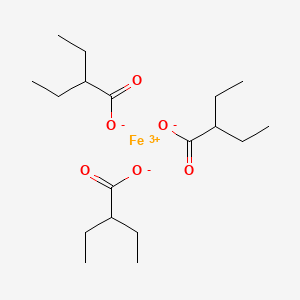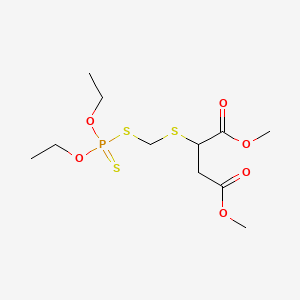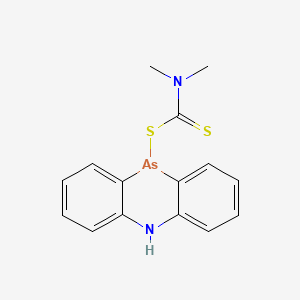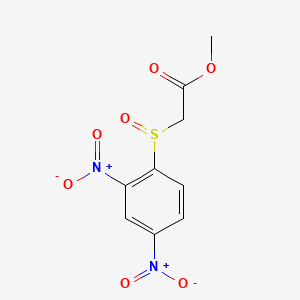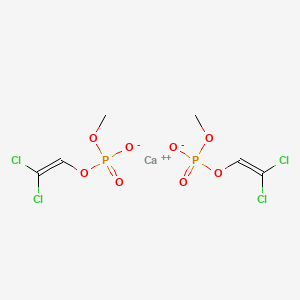
3-(Butoxymethyl)-3-(chloromethyl)oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butoxymethyl)-3-(chloromethyl)oxetane is an organic compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity This compound is characterized by the presence of a butoxymethyl group and a chloromethyl group attached to the oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-3-(chloromethyl)oxetane typically involves the reaction of 3-chloromethyl oxetane with butanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the butoxymethyl group replaces the chlorine atom. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
3-(Butoxymethyl)-3-(chloromethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Polymerization: The strained ring structure of oxetanes makes them suitable for ring-opening polymerization, leading to the formation of polyethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Polymerization: Catalysts such as Lewis acids (e.g., boron trifluoride) or organometallic complexes are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with functional groups such as azides, thiols, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Polymerization: Formation of polyethers with varying molecular weights and properties.
科学的研究の応用
3-(Butoxymethyl)-3-(chloromethyl)oxetane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyethers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
作用機序
The mechanism of action of 3-(Butoxymethyl)-3-(chloromethyl)oxetane depends on its specific application. In polymerization reactions, the strained ring structure of the oxetane facilitates ring-opening, leading to the formation of polyethers. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The butoxymethyl group can undergo oxidation or reduction, leading to various functional derivatives.
類似化合物との比較
Similar Compounds
3-(Methoxymethyl)-3-(chloromethyl)oxetane: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
3-(Ethoxymethyl)-3-(chloromethyl)oxetane: Contains an ethoxymethyl group.
3-(Propoxymethyl)-3-(chloromethyl)oxetane: Contains a propoxymethyl group.
Uniqueness
3-(Butoxymethyl)-3-(chloromethyl)oxetane is unique due to the presence of the butoxymethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in polymer chemistry and materials science.
特性
CAS番号 |
97401-33-7 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC名 |
3-(butoxymethyl)-3-(chloromethyl)oxetane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-11-6-9(5-10)7-12-8-9/h2-8H2,1H3 |
InChIキー |
IZKVMPOGWULDCF-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC1(COC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


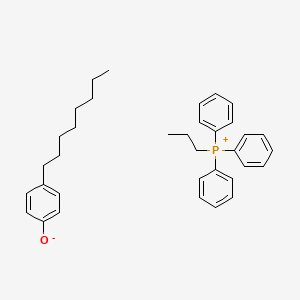

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
